Tefinostat

Description

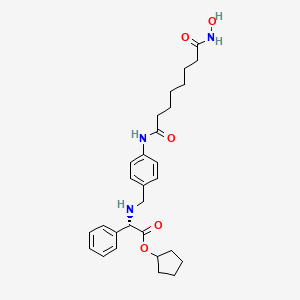

Tefinostat is a hydroxamic acid-derived histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Tefinostat inhibits HDAC leading to an accumulation of highly acetylated histones, which may result in chromatin remodeling, inhibition of tumor oncogene transcription, inhibition of tumor cell division, and the induction of tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins; this agent may specifically target HDACs in cells of the monocyte-macrophage lineage.

TEFINOSTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure in first source

Properties

IUPAC Name |

cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,27,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNWREBYRLDPQP-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)OC(=O)[C@H](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238568 | |

| Record name | Tefinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914382-60-8 | |

| Record name | Tefinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914382608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tefinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tefinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAU91150SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tefinostat (CHR-2845): A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tefinostat (CHR-2845) is a novel, orally bioavailable prodrug that exhibits potent and selective anti-tumor activity against monocytoid-lineage leukemias.[1][2][3] As a pan-histone deacetylase (HDAC) inhibitor, Tefinostat's unique mechanism of action is contingent on its intracellular conversion to the active acid metabolite, CHR-2847, by human carboxylesterase-1 (hCE-1).[1][4][5][6][7][8] This targeted activation within cells expressing high levels of hCE-1, such as monocytes and macrophages, results in a localized therapeutic effect, thereby minimizing systemic toxicity. This guide provides a comprehensive overview of Tefinostat's molecular structure, physicochemical properties, and its cellular mechanism of action, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Molecular Structure and Physicochemical Properties

Tefinostat is a hydroxamic acid-containing molecule with the chemical formula C28H37N3O5.[4][5][9] Its structure is characterized by a cyclopentyl ester, which masks the active carboxylic acid group of its metabolite, CHR-2847. This ester linkage is crucial for its prodrug nature, allowing for efficient cell permeability before its activation.

| Property | Value | Source |

| IUPAC Name | cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate | Probechem |

| Synonyms | CHR-2845 | [4] |

| CAS Number | 914382-60-8 | [4][5] |

| Molecular Formula | C28H37N3O5 | [4][5][9] |

| Molecular Weight | 495.61 g/mol | [4][5][9] |

| Solubility | DMSO: 100 mg/mL (201.77 mM) Ethanol: 25 mg/mL Water: 8 mg/mL | [7] |

| SMILES | O=C(Nc1ccc(CN--INVALID-LINK--c3ccccc3)cc1)CCCCCCC(NO)=O | PubChem |

Mechanism of Action and Signaling Pathway

Tefinostat functions as a targeted prodrug. Upon entering cells, it is cleaved by the intracellular esterase hCE-1, which is highly expressed in cells of monocytoid lineage, into its active metabolite, CHR-2847.[1][4][5][6][7][8] CHR-2847 is a potent pan-HDAC inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, CHR-2847 promotes histone hyperacetylation, which in turn leads to a more relaxed chromatin state, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[10][11][12] This ultimately results in the selective induction of apoptosis in cancer cells with high hCE-1 expression.[1][2][3]

References

- 1. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Tefinostat | HDAC | TargetMol [targetmol.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. targetmol.com [targetmol.com]

- 9. Tefinostat | CymitQuimica [cymitquimica.com]

- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: Tefinostat's Targets and Mechanisms in Monocytoid Lineage Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tefinostat (CHR-2845) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor with a unique targeting mechanism for monocytoid lineage cells. This selectivity is achieved through its activation by the intracellular esterase human carboxylesterase-1 (hCE-1), which is highly expressed in monocytes and macrophages. This in-depth guide details the molecular targets and mechanisms of action of Tefinostat in acute myeloid leukemia (AML) subtypes with monocytic characteristics (M4 and M5) and chronic myelomonocytic leukemia (CMML). It provides a comprehensive overview of its preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.

Introduction

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By inhibiting the removal of acetyl groups from histones and other proteins, they induce changes in chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells. Tefinostat represents a significant advancement in this class by incorporating a targeting moiety that confines its activity primarily to hCE-1-expressing cells, thereby potentially reducing systemic toxicity. This guide synthesizes the current understanding of Tefinostat's action in monocytoid leukemias.

Mechanism of Action: Targeted HDAC Inhibition

Tefinostat is administered as a pro-drug that is readily taken up by cells. In monocytoid lineage cells, the high expression of hCE-1 leads to the cleavage of Tefinostat into its active, acidic form, which is a potent pan-HDAC inhibitor. This active metabolite is then trapped within the cell, leading to a localized and sustained inhibition of HDAC activity. This targeted approach results in the hyperacetylation of histones H3 and H4, a hallmark of HDAC inhibition, leading to the downstream effects of apoptosis and cell growth inhibition.

Signaling Pathway for Tefinostat Activation and Action

Caption: Tefinostat activation and primary mechanism of action.

Quantitative Preclinical Efficacy

Tefinostat has demonstrated significant in vitro efficacy against AML cell lines and primary patient samples, with a pronounced selectivity for those of monocytoid lineage.

Cell Line Sensitivity

The half-maximal effective concentration (EC50) of Tefinostat has been determined in various AML cell lines, highlighting its potency in cells with monocytic features.

| Cell Line | FAB Subtype | Key Features | Tefinostat EC50 (nM) | Reference |

| MV4-11 | M4 | FLT3-ITD | 57 ± 6.2 | [1] |

| OCI-AML3 | M4 | NPM1c | 110 | [1] |

| THP-1 | M5 | MLL-AF9 | 560 ± 17.1 | [1] |

| HL-60 | M2 | - | 2300 ± 226 | [1] |

Primary AML and CMML Sample Sensitivity

Studies on primary patient samples confirm the selective efficacy of Tefinostat in monocytoid leukemias.

| Sample Type | Number of Samples | Mean EC50 (µM) | Key Finding | Reference |

| M4/M5 AML | 70 (in a cohort of 70 AML) | 1.1 ± 1.8 | Significantly more sensitive than non-M4/M5 subtypes (p=0.007). | [2] |

| Non-M4/M5 AML | 5.1 ± 4.7 | [2] | ||

| CMML | 7 | 1.9 ± 1.6 | Shows sensitivity comparable to M4/M5 AML. | |

| Overall AML & CMML | 73 | 2.7 ± 3.1 |

Induction of Apoptosis

Tefinostat induces a dose-dependent increase in apoptosis in sensitive cell lines.

| Cell Line | Treatment Duration | Apoptosis Induction |

| THP-1 | 24 hours | Strong induction |

| MV4-11 | 24 hours | Strong induction |

| OCI-AML3 | 24 hours | Strong induction |

| HL-60 | 24 hours | Only at much higher concentrations |

Downstream Cellular Effects

The primary consequence of HDAC inhibition by Tefinostat is the alteration of the cellular acetylome, leading to a cascade of events culminating in cell death and growth arrest.

Histone Acetylation and DNA Damage

Tefinostat treatment leads to a significant increase in the acetylation of histones H3 and H4 in responsive cells. This is often accompanied by an increase in the DNA damage marker, phosphorylated H2A.X (γ-H2A.X), suggesting the induction of DNA double-strand breaks.

Potential Impact on c-Met and STAT3 Signaling

While direct studies on the effect of Tefinostat on the c-Met and STAT3 signaling pathways in monocytoid cells are currently lacking, the broader literature on pan-HDAC inhibitors provides some potential insights.

-

STAT3: HDACs, particularly HDAC3, have been shown to deacetylate STAT3, a modification that can influence its phosphorylation and transcriptional activity. Inhibition of HDACs can lead to STAT3 hyperacetylation, which in some contexts, has been associated with decreased STAT3 phosphorylation and activity. Given that STAT3 is a key survival factor in many hematological malignancies, its modulation by Tefinostat is a plausible, yet unconfirmed, mechanism of action.

-

c-Met: The expression of the c-Met receptor has been shown to be regulated by transcription factors that are influenced by HDAC activity. Some studies have reported that pan-HDAC inhibitors can downregulate c-Met expression in certain cancer types. This could be a potential, indirect mechanism by which Tefinostat exerts its anti-leukemic effects, particularly in AML subtypes where c-Met signaling is active.

Further research is required to definitively establish a link between Tefinostat and the c-Met and STAT3 pathways in monocytoid lineage cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Tefinostat.

MTS Cell Viability Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Addition: Add serial dilutions of Tefinostat or vehicle control to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with Tefinostat or vehicle control for the desired time.

-

Cell Harvesting: Harvest cells and wash once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

Intracellular Flow Cytometry for hCE-1 Expression

This method is used to quantify the intracellular levels of the hCE-1 enzyme.

-

Cell Preparation: Harvest and wash cells as described for the apoptosis assay.

-

Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells and permeabilize with a permeabilization buffer (e.g., 0.1% saponin in PBS) for 10 minutes.

-

Antibody Staining: Incubate the permeabilized cells with a primary antibody against hCE-1 for 30 minutes at 4°C.

-

Secondary Antibody Staining: If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

-

Analysis: Wash the cells and resuspend in PBS for analysis by flow cytometry.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones.

-

Protein Extraction: Lyse Tefinostat-treated and control cells in RIPA buffer containing protease and HDAC inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental Workflows

General Experimental Workflow for Preclinical Evaluation

Caption: Workflow for assessing Tefinostat's preclinical efficacy.

Conclusion

Tefinostat is a promising targeted HDAC inhibitor with demonstrated preclinical activity against monocytoid lineage leukemias. Its unique activation mechanism in hCE-1-expressing cells provides a strong rationale for its selective efficacy and potentially favorable safety profile. The core mechanism of action involves the induction of histone hyperacetylation, leading to apoptosis and growth inhibition. While its effects on other critical signaling pathways like c-Met and STAT3 are yet to be fully elucidated, the existing data provide a solid foundation for further clinical investigation of Tefinostat in AML and CMML. This guide provides the essential technical information for researchers and drug developers to understand and further explore the therapeutic potential of this targeted epigenetic modulator.

References

The Pharmacodynamics of Tefinostat: A Targeted Approach in Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tefinostat (CHR-2845) is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor with a unique monocyte/macrophage-targeting mechanism. This specificity is achieved through its activation by the intracellular esterase human carboxylesterase-1 (hCE-1), which is predominantly expressed in cells of the monocytoid lineage. This targeted approach aims to enhance the therapeutic window by concentrating the active drug in malignant cells, thereby minimizing systemic toxicities often associated with non-targeted HDAC inhibitors. This guide provides a comprehensive overview of the pharmacodynamics of Tefinostat in hematological malignancies, with a focus on its mechanism of action, preclinical efficacy, and clinical activity. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of hematology and oncology.

Introduction to Tefinostat and its Targeting Mechanism

Tefinostat is a pro-drug that is hydrolyzed by hCE-1 into its active acidic metabolite.[1] This enzymatic activation within target cells leads to the accumulation of the active HDAC inhibitor in monocytoid leukemia cells, such as those found in acute myeloid leukemia (AML) with monocytic features (M4/M5 subtypes) and chronic myelomonocytic leukemia (CMML).[2][3] This targeted delivery is a key differentiator from other pan-HDAC inhibitors and is hypothesized to contribute to its favorable safety profile.

Preclinical Pharmacodynamics

In vitro studies have demonstrated the selective efficacy of Tefinostat in hematological malignancy cell lines and primary patient samples with monocytoid characteristics.

In Vitro Efficacy in Cell Lines

Tefinostat has shown potent anti-proliferative activity in various AML cell lines, with significantly lower half-maximal effective concentrations (EC50) in cell lines with monocytic features.

| Cell Line | FAB Subtype | EC50 (nM) |

| MV4-11 | M4 | 57 ± 6.2 |

| OCI-AML3 | M4 | 110 ± 17.1 |

| THP-1 | M5 | 560 ± 17.1 |

| HL-60 | M2 | 2300 ± 226 |

| Table 1: In vitro efficacy of Tefinostat in AML cell lines. Data extracted from Zabkiewicz et al., 2016.[3] |

Efficacy in Primary Patient Samples

The efficacy of Tefinostat has also been confirmed in primary AML and CMML patient samples, with a clear correlation between sensitivity and the monocytic phenotype.

| Sample Type | Number of Samples | Average EC50 (µM) |

| Primary AML and CMML | 73 | 2.7 ± 3.1 |

| M4/M5 AML | Not Specified | 1.1 ± 1.8 |

| CMML | 7 | 1.9 ± 1.6 |

| M0/M1 AML | Not Specified | 5.1 ± 4.7 |

| Table 2: In vitro efficacy of Tefinostat in primary AML and CMML samples. Data extracted from Zabkiewicz et al., 2016.[3] |

Clinical Pharmacodynamics: Phase I Study

A first-in-human Phase I clinical trial (NCT00820508) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Tefinostat in patients with relapsed or refractory hematological malignancies.[4][5]

Study Design and Patient Characteristics

The study was a standard 3+3 dose-escalation trial. A total of 18 patients were enrolled across a dose range of 20 mg to 640 mg once daily.[4][5]

| Characteristic | Value |

| Number of Patients | 18 |

| Dose Range | 20 - 640 mg |

| Malignancies | Relapsed/refractory hematological diseases |

| Table 3: Overview of the Phase I clinical trial of Tefinostat.[4][5] |

Clinical Efficacy and Safety

The study demonstrated that Tefinostat was well-tolerated, with no dose-limiting toxicities observed up to the highest dose tested (640 mg).[4][5] Early signs of clinical activity were observed, including:

-

A bone marrow response in a patient with CMML.[4]

-

A greater than 50% decrease in bone marrow blasts and clearance of peripheral blasts in a patient with AML M2 subtype.[4]

The most common drug-related adverse events were Grade 1/2 and included nausea, anorexia, fatigue, constipation, rash, and increased blood creatinine.[4]

Mechanism of Action

The primary mechanism of action of Tefinostat is the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Signaling Pathways

Tefinostat induces apoptosis in sensitive hematological cancer cells.[3] While the precise signaling cascade is not fully elucidated for Tefinostat, HDAC inhibitors, in general, are known to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation.

Tefinostat treatment has been shown to induce the phosphorylation of histone H2A.X (γ-H2A.X), a sensitive marker of DNA double-strand breaks.[3] This suggests that Tefinostat may cause DNA damage or interfere with DNA repair mechanisms, leading to cell death in malignant cells. The activation of the DNA damage response often involves the ATM and ATR kinases.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the preclinical evaluation of Tefinostat.

Cell Viability Assay (MTS Assay)

This assay is used to assess the dose-dependent cytotoxic effects of Tefinostat.

-

Cell Seeding: Plate leukemia cell lines in 96-well plates at an appropriate density.

-

Drug Treatment: Treat cells with a serial dilution of Tefinostat for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

-

Cell Treatment: Treat cells with Tefinostat at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

References

- 1. mdpi.com [mdpi.com]

- 2. A phase I first-in-human study with tefinostat - a monocyte/macrophage targeted histone deacetylase inhibitor - in patients with advanced haematological malignancies (2013) | Gert J. Ossenkoppele | 41 Citations [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Tefinostat (CHR-2845) in Chronic Myelomonocytic Leukemia (CMML): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myelomonocytic Leukemia (CMML) is a hematological malignancy with characteristics of both myelodysplastic syndromes and myeloproliferative neoplasms, presenting a significant therapeutic challenge.[1][2] Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents that modulate gene expression through epigenetic mechanisms.[3][4] Tefinostat (CHR-2845) is a novel, orally administered HDAC inhibitor with a unique targeting mechanism.[1] It is an ester prodrug that is selectively cleaved into its active acid form, CHR-2847, by the intracellular carboxylesterase hCE-1, which is predominantly expressed in cells of the monocyte/macrophage lineage.[1][5] This targeted delivery results in the accumulation of the active drug within monocytic leukemia cells, including those characteristic of CMML, potentially offering a wider therapeutic window and minimizing off-target effects.[5] This technical guide provides an in-depth overview of the preclinical research on Tefinostat for CMML, focusing on its in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Tefinostat is a pan-HDAC inhibitor, meaning it acts on multiple HDAC enzymes.[1][5] The inhibition of HDACs leads to an increase in the acetylation of histone and non-histone proteins.[3][4] Histone hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis.[3][4] In the context of CMML, the selective activation of Tefinostat in target monocytoid cells is a key feature.[1]

Data Presentation

The preclinical efficacy of Tefinostat in CMML has been evaluated using primary patient samples. The following tables summarize the available quantitative data from in vitro studies.

Table 1: In Vitro Efficacy of Tefinostat in Primary CMML Samples

| Parameter | Value | Source |

| Number of CMML Patient Samples Tested | 7 | |

| Mean EC50 (Growth Inhibition) | 1.9 µM (± 1.6) | [6] |

Table 2: Comparative In Vitro Efficacy of Tefinostat in Myeloid Leukemia

| Cell Type / Disease Subtype | Mean EC50 (µM) | Key Findings | Source |

| CMML | 1.9 (± 1.6) | Sensitive to Tefinostat | [6] |

| AML (M4/M5 subtypes - monocytoid) | 1.1 (± 1.8) | High sensitivity, similar to CMML | [6] |

| AML (M0/M1 subtypes - non-monocytoid) | 5.1 (± 4.7) | Significantly lower sensitivity (p=0.009) | [6] |

| Normal Bone Marrow CD34+ cells | No growth inhibitory effects | Demonstrates selectivity for malignant cells | [7] |

Table 3: Biomarkers of Tefinostat Activity in Monocytoid Leukemia

| Biomarker | Observation in Tefinostat-Responsive Samples | Implication | Source |

| hCE-1 Expression | High levels correlate with low EC50 (p=0.001) | Predictive biomarker for sensitivity | [7] |

| Histone H3/H4 Acetylation | Strong induction observed | Target engagement and mechanism of action | |

| γ-H2A.X (DNA Damage Marker) | High levels induced within 24 hours | Induction of DNA damage and apoptosis |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Tefinostat.

Primary Cell Culture and Drug Treatment

Primary bone marrow or peripheral blood mononuclear cells from CMML patients were isolated using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, L-glutamine, and penicillin/streptomycin. For in vitro assays, cells were seeded at a specified density and treated with a range of concentrations of Tefinostat or vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).

Cell Viability and Growth Inhibition Assay (MTS Assay)

-

Principle: The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture media. The quantity of formazan product is directly proportional to the number of living cells in culture.

-

Protocol:

-

Plate primary CMML cells in 96-well plates at a density of 1-2 x 10^5 cells/well.

-

Add serial dilutions of Tefinostat to the wells and incubate for 72 hours.

-

Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to vehicle-treated control cells.

-

Determine the EC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol:

-

Culture CMML cells with varying concentrations of Tefinostat for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blotting for Histone Acetylation and γ-H2A.X

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Treat CMML cells with Tefinostat for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, phospho-Histone H2A.X (Ser139) (γ-H2A.X), and a loading control (e.g., β-actin or total Histone H3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification relative to the loading control.

-

Intracellular Flow Cytometry for hCE-1 Expression

-

Principle: This technique measures the expression of an intracellular protein (hCE-1) on a single-cell basis. Cells are fixed and permeabilized to allow antibodies to access intracellular targets.

-

Protocol:

-

Harvest primary CMML cells.

-

Stain for cell surface markers (e.g., CD14, CD45) to identify the monocytoid population.

-

Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).

-

Incubate the cells with a primary antibody against hCE-1 or an isotype control.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells by flow cytometry, gating on the monocytoid population to determine the mean fluorescence intensity (MFI) of hCE-1.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Tefinostat in CMML cells.

Caption: Experimental workflow for preclinical evaluation of Tefinostat.

Caption: Putative signaling pathways affected by Tefinostat.

Conclusion

The preclinical data for Tefinostat in CMML demonstrates its selective in vitro efficacy against malignant cells of the monocytoid lineage.[1] Its unique targeting mechanism, mediated by hCE-1, allows for the concentration of the active drug in CMML cells, leading to HDAC inhibition, induction of DNA damage, and apoptosis, while sparing normal hematopoietic progenitors.[7] The correlation between hCE-1 expression and Tefinostat sensitivity suggests a potential biomarker for patient selection.[7] These findings provided a strong rationale for the clinical investigation of Tefinostat in CMML and other monocytoid-lineage hematological neoplasms. Further research is warranted to fully elucidate the downstream signaling pathways and to identify synergistic combination therapies.

References

- 1. profiles.cardiff.ac.uk [profiles.cardiff.ac.uk]

- 2. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of histone H3 and H4 post-translational modifications in doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Tefinostat's Impact on the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of Tefinostat (CHR-2845), a novel histone deacetylase (HDAC) inhibitor, with a specific focus on its impact on the DNA damage response (DDR) pathway. The information presented herein is intended to support further research and drug development efforts in oncology.

Introduction to Tefinostat

Tefinostat (CHR-2845) is a pan-histone deacetylase inhibitor that demonstrates a unique mechanism of targeted delivery. It is a pro-drug that is enzymatically converted to its active form, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2] The expression of hCE-1 is predominantly localized to cells of the monocytoid lineage and some hepatocytes, thereby concentrating the active drug in these specific cell types.[1][2] This targeted approach aims to enhance the therapeutic window by increasing efficacy in target malignant cells while minimizing systemic toxicities often associated with other HDAC inhibitors.[3] Clinical trials have explored Tefinostat in the context of hematological malignancies, particularly in monocytoid-lineage leukemias like Acute Myeloid Leukemia (AML) and Chronic Myelomonocytic Leukemia (CMML).[1][4]

Mechanism of Action: From Prodrug to DNA Damage

Tefinostat's journey from an inactive prodrug to an inducer of DNA damage is a multi-step process that underscores its targeted therapeutic potential.

Cellular Uptake and Activation

The workflow for Tefinostat activation begins with its diffusion across the cell membrane. Within the cytoplasm of hCE-1 expressing cells, the esterase cleaves Tefinostat (CHR-2845) into its active acid metabolite, CHR-2847. This active form is a potent pan-HDAC inhibitor.

HDAC Inhibition and Chromatin Remodeling

Once activated, CHR-2847 inhibits the activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that is transcriptionally silent. By inhibiting HDACs, Tefinostat promotes histone hyperacetylation. This results in a more relaxed, open chromatin conformation (euchromatin), which can lead to the re-expression of silenced tumor suppressor genes. However, this open chromatin state is also more susceptible to DNA damage.[5][6]

Induction of DNA Double-Strand Breaks

A key consequence of HDAC inhibition by agents like Tefinostat is the induction of DNA double-strand breaks (DSBs).[5] While the precise mechanism of DSB formation is not fully elucidated, it is hypothesized that the altered chromatin structure exposes the DNA to endogenous reactive oxygen species (ROS) and may also interfere with DNA replication and repair processes, leading to the formation of breaks.[1][6] This induction of DNA damage is a critical component of the anti-cancer activity of HDAC inhibitors.

Tefinostat and the DNA Damage Response Pathway

The presence of DSBs triggers a complex signaling network known as the DNA Damage Response (DDR). The DDR is orchestrated by a group of kinases, including Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[7][8]

Activation of the DDR Cascade and the Role of γ-H2AX

Upon the formation of a DSB, the ATM kinase is recruited to the site of damage. ATM then phosphorylates a variant of histone H2A, known as H2AX, at serine 139.[9] This phosphorylated form, termed gamma-H2AX (γ-H2AX), serves as a crucial marker for DNA double-strand breaks.[10][11] Studies have consistently shown that Tefinostat treatment leads to a significant increase in the levels of γ-H2AX in responsive cancer cells.[1][3][4] This accumulation of γ-H2AX is a key indicator of Tefinostat's DNA-damaging activity and has been identified as a potential biomarker for patient response.[1][3]

Impairment of DNA Repair

In addition to inducing DNA damage, HDAC inhibitors can also impair the cell's ability to repair this damage, particularly in cancer cells. Some studies have shown that HDAC inhibitors, such as vorinostat, can suppress the expression of key DNA repair proteins like RAD50 and MRE11 in transformed cells but not in normal cells.[5][6] This differential effect on DNA repair machinery likely contributes to the selective killing of cancer cells by these agents. While specific data on Tefinostat's effect on these particular repair proteins is not yet widely available, it is a probable mechanism contributing to its efficacy.

Quantitative Analysis of Tefinostat's Effects

The following tables summarize the quantitative data available from preclinical studies on Tefinostat.

Table 1: In Vitro Efficacy of Tefinostat in AML Subtypes

| AML FAB Subtype | Median IC50 (µM) | Statistical Significance (p-value) |

| M4/M5 (Monocytoid) | 1.1 ± 1.8 | 0.007 (compared to non-M4/M5) |

| Non-M4/M5 | 5.1 ± 4.7 |

Data adapted from a study on primary AML samples, indicating a significantly greater sensitivity in monocytoid-lineage leukemias.[3]

Table 2: Biomarkers of Tefinostat Response in Primary AML Samples

| Biomarker | Observation in Tefinostat-Sensitive Samples |

| hCE-1 Expression | Significantly higher |

| Intracellular Acetylation | Strong induction |

| γ-H2AX Levels | Strong induction |

This table highlights the correlation between hCE-1 expression, histone acetylation, and DNA damage induction with sensitivity to Tefinostat.[1]

Table 3: Synergistic Effect of Tefinostat with Cytarabine

| Drug Combination | Median Combination Index (CI) Value |

| Tefinostat + Cytarabine | 0.68 |

A CI value < 1 indicates a synergistic interaction. This data supports the combination of Tefinostat with standard chemotherapy.[3]

Key Experimental Protocols

The following are generalized protocols for key experiments used to investigate Tefinostat's impact on the DNA damage response.

Western Blot for γ-H2AX Detection

-

Cell Culture and Treatment: Plate leukemia cell lines (e.g., THP-1, MOLM-13) or primary AML blasts at a density of 1x10^6 cells/mL. Treat with varying concentrations of Tefinostat (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Flow Cytometry for Intracellular Acetylation

-

Cell Culture and Treatment: Treat cells with Tefinostat as described above for 6 hours.

-

Fixation and Permeabilization: Harvest and wash the cells. Fix with 4% paraformaldehyde, followed by permeabilization with ice-cold methanol.

-

Staining: Stain the cells with a primary antibody against acetylated histones (e.g., acetyl-H3 or acetyl-H4) followed by a fluorescently labeled secondary antibody.

-

Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment: Treat cells with Tefinostat for 48 hours.

-

Staining: Harvest and wash the cells. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

Tefinostat represents a promising targeted therapeutic for hCE-1 expressing malignancies. Its mechanism of action, which involves the induction of DNA damage and likely the impairment of DNA repair in cancer cells, provides a strong rationale for its clinical development. The induction of γ-H2AX serves as a robust biomarker for its activity.

Future research should focus on elucidating the precise molecular players in the DNA repair pathways that are affected by Tefinostat. Investigating the interplay between Tefinostat and other DDR-targeting agents (e.g., PARP inhibitors) could also unveil novel synergistic combination therapies. A deeper understanding of these mechanisms will be crucial for optimizing the clinical application of Tefinostat and improving patient outcomes.

References

- 1. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Histone deacetylase inhibitor induces DNA damage, which normal but not transformed cells can repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 7. HDACs link the DNA damage response, processing of double-strand breaks and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation of Dynamic γ-H2AX Domains along Broken DNA Strands is Distinctly Regulated by ATM and MDC1 and Dependent upon H2AX Densities in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

Tefinostat: A Technical Guide to a Novel Pan-HDAC Inhibitor for Monocytoid Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefinostat (CHR-2845) is a novel, orally administered pan-histone deacetylase (HDAC) inhibitor with a unique mechanism of action that allows for targeted delivery to tumor cells of the monocyte-macrophage lineage. This targeted approach aims to widen the therapeutic window often limited by the systemic toxicities associated with non-selective HDAC inhibitors. Preclinical and early clinical studies have demonstrated its potential in hematological malignancies, particularly acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML), where it has shown selective efficacy. This technical guide provides a comprehensive overview of Tefinostat, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Tefinostat is a cell-permeant ester prodrug that is specifically cleaved into its active acid form, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3][4][5][6] The expression of hCE-1 is primarily restricted to cells of the monocytoid lineage, such as monocytes and macrophages, as well as hepatocytes.[1][6] This selective activation leads to the accumulation of the active HDAC inhibitor within target cancer cells, resulting in a significant increase in anti-proliferative potency compared to non-targeted HDAC inhibitors.[6]

As a pan-HDAC inhibitor, the active form of Tefinostat, CHR-2847, inhibits the activity of multiple HDAC enzymes. This leads to the hyperacetylation of both histone and non-histone proteins. The acetylation of histone proteins results in a more relaxed chromatin structure, leading to the reactivation of silenced tumor suppressor genes. The acetylation of non-histone proteins can modulate their function, impacting various cellular processes critical for cancer cell survival and proliferation.

The downstream effects of HDAC inhibition by Tefinostat in monocytoid leukemia cells include the induction of the DNA damage sensor γ-H2A.X, cell cycle arrest, and ultimately, apoptosis.[1][4]

Preclinical Data

In Vitro Efficacy in AML Cell Lines

Tefinostat has demonstrated potent and selective anti-proliferative activity against a panel of AML cell lines, with particular sensitivity observed in those of monocytoid lineage (M4 and M5 subtypes).

| Cell Line | FAB Subtype | Key Mutations | EC50 (nM) |

| HL60 | M2 | - | 2300 ± 226 |

| MV411 | M4 | FLT3-ITD | 57 ± 6.2 |

| OCIAML3 | M4 | NPM1mut | 110 ± 1.0 |

| THP-1 | M5 | - | 560 ± 17.12 |

| Data sourced from[1]. |

Efficacy in Primary AML and CMML Samples

In studies with primary patient samples, Tefinostat showed significantly greater growth inhibitory effects in myelomonocytic (M4), monocytic/monoblastic (M5), and CMML samples compared to non-monocytoid AML subtypes.[1][3][4][6]

| Sample Type | Median IC50 (µM) |

| M4/M5 AML | 1.1 ± 1.8 |

| Non-M4/M5 AML | 5.1 ± 4.7 |

| Data from a cohort of 70 primary AML patients, p=0.007[6]. |

Correlation with hCE-1 Expression

The sensitivity of AML cells to Tefinostat is strongly correlated with the expression levels of hCE-1.[1][3][4][6] AML subtypes with higher hCE-1 expression, such as M5, demonstrate greater sensitivity to the drug.[1][3][4][6] A significant association has been observed between high hCE-1 levels and low EC50 values (p < 0.001).[1]

Synergy with Cytarabine

Tefinostat exhibits a synergistic anti-leukemic effect when combined with the standard-of-care chemotherapeutic agent, cytarabine (AraC).[1][3][4]

| Sample Type | Mean Combination Index (CI) |

| Primary AML Samples (n=31) | 0.51 |

| Primary CMML Samples (n=5) | 0.49 |

| A CI value < 0.9 indicates synergy. Data from in vitro studies with a 1:10 dose ratio of Tefinostat to Cytarabine[1]. |

Clinical Data

Phase I Clinical Trial

A first-in-human, open-label, dose-escalation Phase I study of oral Tefinostat was conducted in patients with advanced, relapsed/refractory hematological malignancies.

| Parameter | Value |

| Dose Escalation Cohorts | 20, 40, 80, 160, 320, and 640 mg (once daily, 28-day cycle) |

| Maximum Tolerated Dose (MTD) | Not reached; dose escalation was halted at 640 mg |

| Dose-Limiting Toxicities (DLTs) | None observed |

| Common Adverse Events (Grade 1/2) | Nausea, anorexia, fatigue |

| Pharmacokinetics | |

| Tmax (Time to maximum concentration) | 0.9 - 2.1 hours |

| Mean Elimination Half-life | 2.5 hours |

| Data from the CHR-2845-001 trial. |

The plasma concentrations of Tefinostat achieved in this trial exceeded those required for in vitro anti-proliferative activity, without significant toxicity.[1]

Experimental Protocols

The following are representative protocols for key experiments cited in the preclinical evaluation of Tefinostat.

Cell Viability (MTS) Assay

This assay is used to assess the anti-proliferative effects of Tefinostat.

-

Cell Plating: Seed AML cell lines or primary mononuclear cells in 96-well plates at a density of 8 x 104 cells per well in a final volume of 100 µL of appropriate culture medium.

-

Drug Treatment: Prepare serial dilutions of Tefinostat and add to the wells. Include vehicle-only control wells. For synergy studies, add Tefinostat and cytarabine at a fixed ratio (e.g., 1:10).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine EC50 or IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using software such as CalcuSyn.

Intracellular Flow Cytometry for hCE-1 Expression

This protocol is for the detection of intracellular hCE-1 protein levels.

-

Cell Preparation: Prepare a single-cell suspension of AML cells (1 x 106 cells per sample).

-

Surface Staining (Optional): If co-staining for surface markers (e.g., CD14), incubate cells with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark. Wash cells with staining buffer.

-

Fixation: Resuspend cells in 100 µL of IC Fixation Buffer (e.g., from Thermo Fisher Scientific) and incubate for 20-60 minutes at room temperature, protected from light.

-

Permeabilization: Add 2 mL of 1X Permeabilization Buffer (e.g., from Thermo Fisher Scientific) and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant and repeat the wash.

-

Intracellular Staining: Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer. Add the primary antibody against hCE-1 and incubate for 20-60 minutes at room temperature in the dark.

-

Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, wash the cells with Permeabilization Buffer and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with 1X Permeabilization Buffer.

-

Data Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the hCE-1 signal in the gated cell population.

Conclusion

Tefinostat represents a promising therapeutic agent for monocytoid-lineage hematological malignancies. Its unique targeted delivery system, mediated by hCE-1, allows for the selective accumulation of the active drug in cancer cells, potentially leading to an improved safety profile compared to other pan-HDAC inhibitors. The strong preclinical data demonstrating its selective efficacy, induction of apoptosis, and synergy with standard chemotherapy provide a solid rationale for its continued clinical development. Further investigation in larger clinical trials is warranted to fully elucidate the therapeutic potential of Tefinostat in AML, CMML, and other related disorders.

References

- 1. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias — Immunology [immunology.ox.ac.uk]

- 4. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias -ORCA [orca.cardiff.ac.uk]

- 5. selleckchem.com [selleckchem.com]

- 6. ashpublications.org [ashpublications.org]

Methodological & Application

Tefinostat In Vitro Assay Protocol for Acute Myeloid Leukemia (AML) Cell Lines

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tefinostat (CHR-2845) is a novel pan-histone deacetylase (HDAC) inhibitor that exhibits targeted activity towards monocyte/macrophage lineage cells.[1][2][3] This selectivity is achieved through its activation by the intracellular esterase human carboxylesterase-1 (hCE-1), which is predominantly expressed in cells of monocytic origin.[1][4][5] Upon cleavage, Tefinostat is converted to its active acid form, CHR-2847, leading to the accumulation of the active drug within target cells. This mechanism of action suggests a wider therapeutic window by minimizing systemic toxicities associated with non-selective HDAC inhibitors.[6] In acute myeloid leukemia (AML), particularly subtypes with monocytic characteristics (M4 and M5), Tefinostat has demonstrated significant in vitro efficacy, inducing apoptosis and inhibiting cell growth.[1][4][5][7] Its anti-leukemic effects are associated with the induction of histone hyperacetylation, DNA damage, and apoptosis.[1][8]

These application notes provide detailed protocols for the in vitro evaluation of Tefinostat's activity in AML cell lines, focusing on cell viability, apoptosis, and the analysis of its molecular mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of Tefinostat in AML Cell Lines

| Cell Line | FAB Subtype | Key Features | EC50 (nM) |

| HL60 | M2 | Myeloblastic | 2300 |

| MV4-11 | M4 | Myelomonocytic, FLT3-ITD | 57 |

| OCI-AML3 | M4 | Myelomonocytic, NPM1c | 110 |

| THP-1 | M5 | Monocytic | 560 |

Data compiled from publicly available research.[3][7]

Experimental Protocols

Cell Culture

Human AML cell lines (e.g., HL60, MV4-11, OCI-AML3, THP-1) should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

Materials:

-

AML cell lines

-

Tefinostat (stock solution in DMSO)

-

RPMI-1640 complete medium

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. For primary AML samples, a density of 1 x 10^6 cells/mL is recommended.

-

Incubate the plate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of Tefinostat in complete medium.

-

Add 100 µL of the Tefinostat dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Materials:

-

Treated and untreated AML cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat AML cells with desired concentrations of Tefinostat for 24-48 hours.

-

Harvest approximately 1-5 x 10^6 cells by centrifugation.

-

Wash the cells once with cold PBS and once with 1X Binding Buffer.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

DNA Damage Analysis (γ-H2A.X Staining)

This protocol outlines the detection of the DNA double-strand break marker γ-H2A.X by flow cytometry.

Materials:

-

Treated and untreated AML cells

-

Fixation buffer (e.g., 2% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)

-

Primary antibody: anti-phospho-histone H2A.X (Ser139)

-

Secondary antibody: FITC-conjugated anti-mouse/rabbit IgG

-

Flow cytometer

Procedure:

-

Treat AML cells with Tefinostat for 24 hours.

-

Harvest and fix the cells with 2% paraformaldehyde for 15 minutes on ice.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 1 hour at 37°C.

-

Incubate the cells with the primary anti-γ-H2A.X antibody (e.g., 1:200 dilution) for 1 hour at 37°C.

-

Wash the cells twice with permeabilization buffer.

-

Incubate with the FITC-conjugated secondary antibody (e.g., 1:200 dilution) for 1 hour at 37°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in PBS and analyze by flow cytometry.

Histone Acetylation Analysis (Western Blot)

This protocol details the detection of acetylated histones by Western blotting.

Materials:

-

Treated and untreated AML cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels (15% acrylamide is recommended for histone resolution)

-

PVDF membrane (0.2 µm pore size)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-acetyl-histone H3, anti-acetyl-histone H4, anti-total histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Treat AML cells with Tefinostat for 24 hours.

-

Lyse the cells and determine the protein concentration.

-

Denature 10-20 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 15% SDS-PAGE gel.

-

Transfer the proteins to a 0.2 µm PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an ECL detection system.

HDAC Activity Assay (Fluorometric)

This protocol is for a general fluorometric HDAC activity assay.

Materials:

-

Nuclear extracts from treated and untreated AML cells

-

HDAC Assay Kit (containing HDAC substrate, developer, and a reference standard)

-

96-well black plate

-

Fluorometric plate reader

Procedure:

-

Prepare nuclear extracts from AML cells treated with Tefinostat.

-

In a 96-well black plate, add HDAC Assay Buffer, the fluorometric HDAC substrate, and the nuclear extract.

-

Include a no-enzyme control and a standard curve using the provided deacetylated standard.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add the developer solution to each well, which stops the reaction and generates the fluorescent signal.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Calculate HDAC activity relative to the vehicle control.

Mandatory Visualizations

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. kumc.edu [kumc.edu]

- 3. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. scispace.com [scispace.com]

Application Note: Determining the EC50 of Tefinostat in Primary Patient Samples

Introduction

Tefinostat (CHR-2845) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor with a unique targeting mechanism. It is a prodrug that is selectively cleaved into its active metabolite, CHR-2847, by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3][4][5] The expression of hCE-1 is primarily restricted to cells of the monocyte/macrophage lineage, thereby concentrating the active HDAC inhibitor within these target cells and potentially reducing systemic toxicity.[2][3][4][5] This targeted approach has shown significant preclinical efficacy in hematological malignancies with monocytoid features, such as Acute Myeloid Leukemia (AML) with myelomonocytic (M4) or monocytic (M5) subtypes, and Chronic Myelomonocytic Leukemia (CMML).[2][3][4][5]

HDAC inhibitors, as a class of anti-cancer agents, function by preventing the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, resulting in a more open chromatin structure and altered gene expression.[6][7] These changes can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[2][6]

This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of Tefinostat in primary patient-derived leukemia samples. The EC50 value is a critical parameter for assessing the potency of a drug and for understanding its therapeutic potential. The protocol described herein is based on established methodologies for evaluating the in vitro efficacy of HDAC inhibitors in primary cell cultures.

Data Presentation

The following table summarizes the reported EC50 values for Tefinostat in primary patient samples from a study by Zabkiewicz et al. (2016).[2] This data highlights the selective efficacy of Tefinostat in AML subtypes with monocytic characteristics (M4/M5) and in CMML.

| Patient Sample Type | Number of Samples (n) | Mean EC50 (µM) | Standard Deviation (µM) |

| M4/M5 AML | Not specified in abstract | 1.1 | +/- 1.8 |

| Non-M4/M5 AML | Not specified in abstract | > 2.5 (defined as resistant) | - |

| CMML | 7 | 1.9 | +/- 1.6 |

| Total AML & CMML | 73 | 2.7 | +/- 3.1 |

Signaling Pathway

Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors like the active form of Tefinostat block this action, resulting in hyperacetylation of histones, a more relaxed chromatin state, and the expression of tumor suppressor genes. This can lead to cell cycle arrest and apoptosis.

Caption: Mechanism of action of Tefinostat via HDAC inhibition.

Experimental Protocols

Protocol: Determination of Tefinostat EC50 in Primary Leukemia Cells

This protocol outlines the steps for treating primary patient-derived leukemia cells with a range of Tefinostat concentrations to determine the EC50 value using a cell viability assay.

1. Materials and Reagents

-

Primary mononuclear cells (MNCs) isolated from bone marrow or peripheral blood of leukemia patients (AML or CMML).

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Recombinant human cytokines (e.g., IL-3, G-CSF, GM-CSF - optional, depending on cell type and experimental design)

-

Tefinostat (CHR-2845)

-

Dimethyl sulfoxide (DMSO) for drug stock preparation

-

96-well flat-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS assay, or Annexin V/PI staining for flow cytometry)

-

Phosphate Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Microplate reader (for colorimetric or luminescent assays) or flow cytometer

2. Experimental Workflow

Caption: Experimental workflow for EC50 determination.

3. Step-by-Step Procedure

a. Preparation of Primary Cells

-

Isolate mononuclear cells (MNCs) from fresh patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated MNCs twice with sterile PBS.

-

Resuspend the cell pellet in complete RPMI-1640 medium.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

b. Preparation of Tefinostat Stock and Dilutions

-

Prepare a high-concentration stock solution of Tefinostat (e.g., 10 mM) in sterile DMSO.[1] Aliquot and store at -80°C.

-

On the day of the experiment, thaw an aliquot of the Tefinostat stock solution.

-

Prepare a series of working drug dilutions in complete RPMI-1640 medium. A typical 2-fold or 3-fold serial dilution series might range from 10 µM to 0.01 µM.

-

Also prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

c. Cell Plating and Drug Treatment

-

Seed 50 µL of the cell suspension (5 x 10^4 cells) into the wells of a 96-well flat-bottom plate.

-

Add 50 µL of the appropriate Tefinostat dilution or vehicle control to each well to achieve the final desired concentrations.

-

Set up each concentration and the vehicle control in triplicate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours.

d. Cell Viability Assay (Example: CellTiter-Glo®)

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a microplate reader.

e. Data Analysis and EC50 Calculation

-

Average the triplicate readings for each drug concentration and the vehicle control.

-

Subtract the background luminescence (wells with medium only).

-

Normalize the data by expressing the viability of the drug-treated cells as a percentage of the vehicle-treated control cells:

-

% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

-

-

Plot the % Viability against the logarithm of the Tefinostat concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and determine the EC50 value. The EC50 is the concentration of Tefinostat that reduces cell viability by 50%.

Conclusion

This application note provides a comprehensive protocol for determining the EC50 of Tefinostat in primary patient-derived leukemia cells. The targeted mechanism of Tefinostat, reliant on hCE-1 expression, underscores the importance of assessing its efficacy in specific patient populations. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Tefinostat in hematological malignancies. Accurate determination of EC50 values is a critical step in the preclinical evaluation of this promising targeted agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias -ORCA [orca.cardiff.ac.uk]

- 5. oncotarget.com [oncotarget.com]

- 6. What is the mechanism of Entinostat? [synapse.patsnap.com]

- 7. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Tefinostat-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tefinostat (CHR-2845)

Tefinostat (CHR-2845) is a novel histone deacetylase (HDAC) inhibitor with a unique monocyte/macrophage-targeting mechanism.[1][2][3] It is a cell-permeant ester that is cleaved into its active acid form by the intracellular esterase human carboxylesterase-1 (hCE-1).[1][2][3] The expression of hCE-1 is primarily limited to cells of the monocytoid lineage, such as monocytes and macrophages, as well as some hepatocytes.[1] This targeted activation allows for the selective accumulation of the active drug within these cells, potentially widening the therapeutic window and reducing systemic toxicities often associated with other HDAC inhibitors.[2]

HDAC inhibitors are a class of anti-cancer agents that play a crucial role in epigenetic regulation by inducing death, apoptosis, and cell cycle arrest in cancer cells.[4] By inhibiting HDAC enzymes, these compounds lead to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression, reactivates tumor suppressor genes, and can induce cell cycle arrest and apoptosis.[4] Tefinostat has shown dose-dependent induction of apoptosis and significant growth inhibitory effects in myelomonocytic and monocytic/monoblastic leukemia subtypes.[1][3]

Flow cytometry is a powerful technique for analyzing the effects of therapeutic compounds like Tefinostat on cell populations.[5][6] It allows for the rapid, quantitative, and multi-parametric analysis of individual cells, providing valuable insights into the mechanisms of drug action.[6] This document provides detailed protocols for assessing the effects of Tefinostat on apoptosis, cell cycle progression, and reactive oxygen species (ROS) production using flow cytometry.

Data Presentation

The following table summarizes representative quantitative data from studies on various HDAC inhibitors, illustrating the types of results that can be obtained from flow cytometry analysis. Note that specific results for Tefinostat may vary depending on the cell type, concentration, and duration of treatment.

| HDAC Inhibitor | Cell Line | Concentration | Treatment Time | Parameter Measured | Result | Reference |

| Quisinostat | A549 (Lung Cancer) | 100 nM | 48 h | Apoptosis (Annexin V-FITC/PI) | 15.00 ± 0.17% apoptotic cells | [7] |

| PAC-320 | LNCaP (Prostate Cancer) | 10 µM | 48 h | Cell Cycle (PI Staining) | G2/M phase accumulation | [4] |

| PAC-320 | DU145 (Prostate Cancer) | 10 µM | 48 h | Cell Cycle (PI Staining) | G2/M phase accumulation | [4] |

| Trichostatin A (TSA) | J774.2 (Macrophages) | 330 nM | 24 h | Apoptosis (Annexin V) | Significant increase in Annexin V positive cells | [8] |

| SAHA | THP-1 (Monocytic) | 10 µM | 6 h | Mitochondrial ROS (MitoSOX Red) | ~2-fold increase in median fluorescence intensity | [9] |

Experimental Protocols

Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining

This protocol is for the detection of early and late apoptotic cells.[10][11][12] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[10][11]

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

10X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Deionized Water

-

Tefinostat-treated and control cells

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density and treat with various concentrations of Tefinostat for the desired time period. Include an untreated control.

-

Harvest cells (for adherent cells, use trypsin and neutralize with media).

-

Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

-

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to each tube.

-